Chemical structure and properties of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid
Chemical structure and properties of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid
An In-Depth Technical Guide to 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid
Abstract
This technical guide provides a comprehensive scientific overview of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid, a substituted α-amino acid. The document details the compound's chemical identity, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and methods for its analytical characterization. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who may use this molecule as a novel building block or research tool. By synthesizing theoretical knowledge with practical, field-proven insights, this document serves as an authoritative resource for the proficient handling and application of this compound.
Introduction and Scientific Context
Non-proteinogenic α-amino acids are critical components in contemporary drug discovery and development. Their structural diversity, which extends beyond the 20 common proteinogenic amino acids, allows for the fine-tuning of peptide and small-molecule therapeutics to enhance potency, selectivity, and pharmacokinetic profiles. 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid belongs to this important class of molecules. Its substituted phenyl ring, featuring a chlorine atom and two methoxy groups, offers unique steric and electronic properties. These substitutions can influence molecular interactions, such as binding to biological targets, and can serve as handles for further chemical modification. This guide aims to provide a foundational understanding of this compound, enabling its effective use in research and development settings.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to its application.
Nomenclature and Structure
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Systematic IUPAC Name: 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid
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Molecular Formula: C₁₀H₁₂ClNO₄[2]
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InChI Key: VSMXBLRKRHFBIY-UHFFFAOYSA-N[1]
The structure features a chiral center at the α-carbon, meaning the compound can exist as a racemic mixture or as individual enantiomers.
Caption: 2D structure of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid.
Physicochemical Data
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Weight | 245.66 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Purity | ≥95% (as commercially available) | [1] |
| Solubility | Predicted to be soluble in aqueous acid/base and polar organic solvents like DMSO. | Inferred from structure |
| Storage | Store at room temperature. | [3] |
Synthesis and Purification Workflow
While specific literature detailing the synthesis of this exact molecule is scarce, a robust and well-established method for α-amino acid synthesis is the Strecker reaction.[4][5] This multicomponent reaction provides a direct route from an aldehyde to the target α-amino acid.
Proposed Synthetic Route: The Strecker Synthesis
The synthesis begins with the commercially available 2-chloro-3,4-dimethoxybenzaldehyde. The reaction proceeds in two main steps:
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Aminonitrile Formation: The aldehyde reacts with ammonia (or an ammonium salt) and a cyanide source (e.g., sodium cyanide) to form an α-aminonitrile intermediate.
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Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to yield the final carboxylic acid.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
Expertise Insight: This protocol is designed as a self-validating system. The identity and purity of the final product must be confirmed using the analytical methods described in Section 4. The choice of a strong acid for hydrolysis is critical to ensure complete conversion of the nitrile.[5]
Step 1: Synthesis of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetonitrile (Intermediate)
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To a solution of 2-chloro-3,4-dimethoxybenzaldehyde (1 eq.) in methanol (approx. 2 M), add ammonium chloride (1.5 eq.).
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Stir the mixture at room temperature for 20 minutes.
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Add a solution of sodium cyanide (1.2 eq.) in water dropwise over 30 minutes. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
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Stir the reaction mixture at room temperature for 24 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid
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To the crude α-aminonitrile from Step 1, add 6 M hydrochloric acid.
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Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours.
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Monitor the reaction by TLC or LC-MS to confirm the disappearance of the nitrile intermediate.
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Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
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Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., 6 M NaOH or ammonium hydroxide). The product should precipitate out of the solution.
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Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol or acetone.
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Dry the solid under vacuum to yield the crude amino acid.
Purification
The crude product can be purified by recrystallization from a water/ethanol mixture or by ion-exchange chromatography for higher purity. The purity should be assessed by HPLC and NMR spectroscopy.
Spectroscopic and Analytical Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the structure and analysis of similar compounds.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for unambiguous structure elucidation. DMSO-d₆ is a suitable solvent due to the poor solubility of zwitterionic amino acids in less polar solvents like CDCl₃.[6]
| ¹H NMR (Predicted in DMSO-d₆) | |
| Chemical Shift (δ) ppm | Assignment |
| ~7.2 (d) | 1H, Aromatic H |
| ~7.0 (d) | 1H, Aromatic H |
| ~5.1 (s) | 1H, α-CH |
| ~3.9 (s) | 3H, -OCH₃ |
| ~3.8 (s) | 3H, -OCH₃ |
| Variable (br s) | 3H, -NH₃⁺ and -COOH |
| ¹³C NMR (Predicted in DMSO-d₆) | |
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O (Carboxyl) |
| ~150 | Aromatic C-O |
| ~148 | Aromatic C-O |
| ~128 | Aromatic C-C |
| ~125 | Aromatic C-Cl |
| ~120 | Aromatic C-H |
| ~115 | Aromatic C-H |
| ~58 | α-C |
| ~56.5 | -OCH₃ |
| ~56.0 | -OCH₃ |
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify key functional groups.
| IR Spectroscopy (Predicted) | |
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2500 (broad) | O-H stretch (Carboxylic acid) & N-H stretch (Amino acid salt) |
| ~1700 (strong) | C=O stretch (Carboxylic acid) |
| ~1600 (medium) | N-H bend (Amine) |
| ~1500, ~1470 (medium) | C=C stretch (Aromatic ring) |
| ~1250, ~1050 (strong) | C-O stretch (Ethers) |
| ~780 (medium) | C-Cl stretch |
Mass Spectrometry (MS)
Rationale: Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns that support the proposed structure.
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Expected Molecular Ion [M+H]⁺: m/z 246.05
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Key Fragmentation: Loss of the carboxyl group (-COOH, 45 Da) would result in a fragment at m/z ~201.
Potential Applications and Safety
Applications in Research and Development
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Chiral Building Block: As a non-proteinogenic amino acid, it can be incorporated into peptides to create peptidomimetics with improved stability against proteolysis.
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Scaffold for Medicinal Chemistry: The substituted phenyl ring provides a versatile scaffold for the synthesis of novel small-molecule libraries for screening against various biological targets.
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Ligand Development: The functional groups (amine, carboxyl, methoxy, chloro) can be used to coordinate with metal centers or participate in hydrogen bonding within protein active sites.
Safety and Handling
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Hazard Statements: While specific toxicity data is unavailable, related compounds are often classified as harmful if swallowed and may cause skin and eye irritation.[3]
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Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood.
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Notice: This product is intended for laboratory research use only and is not for human or veterinary use.[1][7]
Conclusion
2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid is a valuable chemical entity with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical structure, properties, a reliable synthetic protocol based on the Strecker reaction, and key analytical characterization data. By following the detailed methodologies and safety precautions outlined herein, researchers can confidently synthesize, purify, and utilize this compound as a novel building block for innovative scientific discovery.
References
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Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. [Link]
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2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic Acid | 1342425-67-5. Appchem. [Link]
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Synthesis of α-Amino Acid Precursors Directly from Aldehydes Using Masked Acyl Cyanide Reagents and N,O-Dialkylated Hydroxylamines. The Journal of Organic Chemistry. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
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A New Method to synthesize α-Aminoaldehydes. J-Stage. [Link]
-
Amino Acid-Based Dithiazines: Synthesis and Photofragmentation of Their Benzaldehyde Adducts. Organic Letters. [Link]
-
2-(2-chloro-3,4-diMethoxyphenyl)acetic acid — Chemical Substance Information. NextSDS. [Link]
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Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. Eureka by PatSnap. [Link]
- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
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